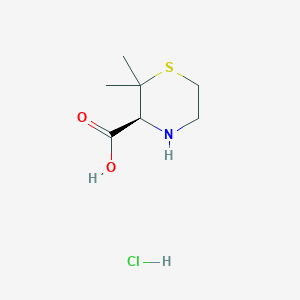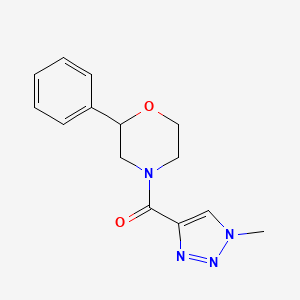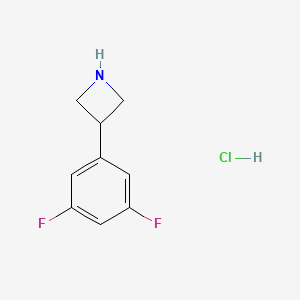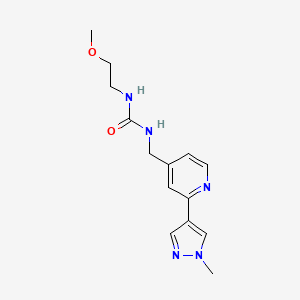
1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a benzimidazole derivative that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Coordination Chemistry
Benzimidazole derivatives, including structures similar to the specified compound, are extensively studied in coordination chemistry. These compounds are known for their ability to form complex compounds with various metals, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research in this area aims to explore these properties for potential scientific and industrial applications (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The exploration into quinazolines and pyrimidines, which are structurally related to benzimidazoles, has shown that these compounds are valuable for the creation of novel optoelectronic materials. Incorporation of benzimidazole derivatives into π-extended conjugated systems has led to materials suitable for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for dye-sensitized solar cells, highlighting their potential in optoelectronics and photonics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
CNS Drugs
Research has also delved into the conversion of benzimidazole derivatives into more potent drugs for the central nervous system (CNS). These compounds, due to their structural flexibility and the presence of heteroatoms like nitrogen, oxygen, and sulfur, exhibit a range of CNS activities, including agonistic, antagonistic, and stimulant effects. This research suggests the potential for developing new CNS therapeutics from benzimidazole derivatives (Saganuwan, 2020).
DNA Binding Studies
The study of Hoechst 33258, a benzimidazole derivative known for its strong binding to the minor groove of double-stranded DNA, has provided insights into the molecular basis for DNA sequence recognition and binding. This research is significant for the development of fluorescent DNA stains and drugs that target specific DNA sequences for therapeutic purposes (Issar & Kakkar, 2013).
Therapeutic Potentials
Benzimidazoles have been recognized for their broad therapeutic potentials, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The structural core of benzimidazole is a key focus in the design and synthesis of new therapeutic compounds, with research highlighting the importance of various derivatives in addressing a wide range of diseases (Babbar, Swikriti, & Arora, 2020).
Anticancer Activities
Benzimidazole anthelmintics, traditionally used as antiparasitic agents, have shown promising anticancer activities. These include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, anti-angiogenesis, and enhancement of anticancer efficacy in combination with conventional therapies. This highlights the potential for repurposing benzimidazole anthelmintics as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3/c20-15-6-5-7-16(21)14(15)12-24-18-9-2-1-8-17(18)22-19(24)13-23-10-3-4-11-23/h1-2,5-9H,3-4,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNTDUYWVJDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B2809134.png)


![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)






![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)
![2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2809152.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)